Pyridine, 2-[2-(dibutylphosphino)ethyl]-
Description
Overview of Transition Metal Catalysis and Ligand Roles
Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the efficient and selective construction of complex molecules. At the heart of these catalytic systems is a central transition metal atom or ion that orchestrates the chemical transformation. The reactivity and selectivity of this metal center are profoundly influenced by the surrounding molecules, known as ligands.
Ligands are crucial for several reasons. They modulate the electronic properties of the metal center, influencing its reactivity towards substrates. By occupying coordination sites, they also control the steric environment around the metal, which is critical for achieving high levels of selectivity (e.g., enantioselectivity in asymmetric catalysis). Furthermore, ligands stabilize the metal complex, preventing decomposition and allowing the catalytic cycle to proceed efficiently. Phosphines are among the most important and versatile ligands in catalysis due to the tunability of their electronic and steric properties. gessnergroup.com
Significance of P,N-Bidentate Ligands in Homogeneous Catalysis
Ligands that can bind to a metal center through two donor atoms are known as bidentate ligands, forming a chelate ring. This chelation effect generally results in more stable metal complexes compared to those with monodentate ligands. P,N-bidentate ligands, which feature both a "soft" phosphorus donor and a "hard" nitrogen donor, are of particular importance. researchgate.net
This hard/soft combination of donor atoms creates a unique electronic environment at the metal center. The strong σ-donating, π-accepting phosphine (B1218219) group and the σ-donating nitrogen atom can stabilize various oxidation states of the metal throughout a catalytic cycle. This electronic asymmetry is often beneficial for promoting key steps such as oxidative addition and reductive elimination. Consequently, P,N-ligands have been successfully employed in a multitude of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. researchgate.netnih.gov
Structural Features and Chelation Properties of Pyridine (B92270), 2-[2-(dibutylphosphino)ethyl]-
Detailed structural and chelation data for Pyridine, 2-[2-(dibutylphosphino)ethyl]- is not extensively documented in publicly available literature, which more commonly features its diphenyl- or dicyclohexyl- analogues. However, its fundamental structural and coordinating properties can be inferred from its constituent parts and the general behavior of similar P,N ligands.
The ligand consists of three key components:
A pyridine ring , which provides the nitrogen donor atom. The nitrogen has a lone pair of electrons in an sp² hybrid orbital, ready for coordination. wikipedia.org
A dibutylphosphino group , which provides the phosphorus donor atom. The two butyl groups are electron-donating alkyl chains, making the phosphorus atom a strong σ-donor. The steric bulk of the butyl groups is less than that of phenyl or cyclohexyl groups, which influences the accessibility of the metal center.
An ethyl bridge (-CH₂CH₂-) that connects the pyridine ring at the 2-position to the phosphino (B1201336) group. This flexible linker allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center.
The formation of this five-membered ring is entropically favored and results in a rigid and well-defined geometry around the metal, a crucial factor for inducing selectivity in catalytic reactions. The bite angle of the ligand—the P-Metal-N angle—is a critical parameter determined by the length of the ethyl bridge and influences the catalytic activity.
Table 1: Inferred Molecular and Structural Properties
| Property | Description |
|---|---|
| Formula | C₁₅H₂₆NP |
| Donor Atoms | Phosphorus (P), Nitrogen (N) |
| Chelate Ring Size | 5-membered ring |
| Phosphine Type | Trialkylphosphine (electron-rich) |
| Nitrogen Donor | Pyridinic (sp² hybridized) |
Historical Context and Evolution of Pyridine-Phosphine Ligands
The development of pyridine-phosphine ligands is part of the broader evolution of hybrid and bidentate ligands in coordination chemistry and catalysis. Initial work in homogeneous catalysis heavily relied on monodentate phosphines like triphenylphosphine (B44618). The subsequent development of bidentate phosphines, such as dppe (1,2-bis(diphenylphosphino)ethane), demonstrated the significant advantages of chelation in terms of catalyst stability and selectivity.
The logical next step was the exploration of hybrid bidentate ligands to combine the properties of different types of donors. P,N-ligands emerged as a highly promising class. Early examples often involved simple connections between a pyridine and a phosphine moiety. Over time, synthetic chemists developed more sophisticated ligand scaffolds, systematically varying the nature of the P-substituents (alkyl vs. aryl), the backbone connecting the P and N donors, and the structure of the N-heterocycle itself. nih.gov
This evolution was driven by the need to create catalysts with higher activity and selectivity for specific chemical transformations. The synthesis of ligands like Pyridine, 2-[2-(dibutylphosphino)ethyl]- reflects a targeted design approach, where the electron-rich and sterically accessible nature of the dibutylphosphino group is chosen to impart specific catalytic properties, distinguishing it from the more common and sterically hindered diphenylphosphino analogues. gessnergroup.commedchemexpress.com
Structure
3D Structure
Properties
CAS No. |
120517-35-3 |
|---|---|
Molecular Formula |
C15H26NP |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
dibutyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C15H26NP/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
InChI Key |
VYUUEIXTQSKYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2 2 Dibutylphosphino Ethyl and Analogous Ligands
Strategies for Carbon-Phosphorus Bond Formation in Ligand Synthesis
The creation of a stable carbon-phosphorus (C-P) bond is the cornerstone of synthesizing phosphine (B1218219) ligands. Various strategies have been developed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org
Transition-metal catalysis is a powerful tool for forming C(sp²)–P bonds, particularly for attaching phosphine groups to aromatic systems like pyridine (B92270). nih.gov Palladium-, nickel-, and copper-based catalysts are commonly employed for these transformations. nih.govbeilstein-journals.org These reactions typically involve the coupling of an aryl halide or triflate with a primary or secondary phosphine, or their borane-protected analogues. nih.govbeilstein-journals.org
One of the most prevalent methods is the palladium-catalyzed phosphination of aryl halides. researchgate.net For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized through palladium-catalyzed cross-coupling reactions of 3-aryl-2-iodoimidazo[1,2-a]pyridines with various phosphines. researchgate.net Similarly, copper-catalyzed C-P bond formation provides another effective route. nih.govbeilstein-journals.org
Table 1: Examples of Metal-Catalyzed C-P Coupling Reactions
| Catalyst System | Substrates | Product Type | Reference |
| Palladium(II) acetate (B1210297) / dppf | Aryl Halide + Secondary Phosphine | Arylphosphine | d-nb.info |
| Copper(I) iodide | Aryl Halide + Secondary Phosphine | Arylphosphine | nih.govbeilstein-journals.org |
| Nickel(II) chloride | Aryl Halide + Secondary Phosphine | Arylphosphine | nih.gov |
Another important strategy involves the reaction of organometallic reagents, such as organolithium or Grignard reagents, with halophosphines like chlorodibutylphosphine. nih.govsemanticscholar.org This method relies on the nucleophilic attack of the organometallic carbon on the electrophilic phosphorus atom.
Attaching an alkylphosphino chain to a pyridine ring can be achieved through several synthetic pathways. A highly atom-economical and efficient method is the hydrophosphination of a vinyl-substituted pyridine. d-nb.infonih.gov This involves the addition of a P-H bond from a secondary phosphine, such as dibutylphosphine, across the double bond of 2-vinylpyridine. This reaction can be initiated thermally, by UV irradiation, or, more commonly, with a catalyst. d-nb.info
Alternatively, a nucleophilic substitution approach can be used. This involves reacting a metal phosphide, such as lithium dibutylphosphide (LiPBu₂), with a pyridine derivative bearing an electrophilic ethyl group with a leaving group, like 2-(2-chloroethyl)pyridine. The phosphide anion displaces the leaving group to form the desired C(sp³)–P bond. nih.govsemanticscholar.org
Direct C-H functionalization of the pyridine ring is an emerging strategy. beilstein-journals.org While challenging due to the inherent electronic properties of pyridine, catalytic methods are being developed to directly couple phosphines at specific positions on the pyridine ring, often requiring a directing group. beilstein-journals.orgresearchgate.net
Synthetic Approaches to Pyridine, 2-[2-(dibutylphosphino)ethyl]- Precursors
The synthesis of the target ligand relies on the availability of suitable precursors. For Pyridine, 2-[2-(dibutylphosphino)ethyl]-, the key precursor is typically 2-vinylpyridine or a 2-ethylpyridine derivative that can be readily converted into an electrophile.
A common industrial method for producing 2-ethylpyridine is the catalytic reaction of 2-methylpyridine (α-picoline) with methanol in the gas phase over a metal oxide catalyst. google.com This process represents an economical alkylation method. google.com 2-Ethylpyridine can then be dehydrogenated to form 2-vinylpyridine. An alternative route to 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde. google.com
Another key precursor is 2-(2-haloethyl)pyridine, which can be synthesized from 2-pyridineethanol. The hydroxyl group of 2-pyridineethanol is converted to a good leaving group, such as a chloride or bromide, using standard halogenating agents like thionyl chloride or phosphorus tribromide.
Table 2: Synthesis of Key Precursors
| Precursor | Starting Materials | Key Reagents/Catalysts | Reference |
| 2-Ethylpyridine | 2-Methylpyridine, Methanol | Metal Oxide Catalyst (e.g., SiO₂, Lanthanide Oxides) | google.com |
| 2-Vinylpyridine | 2-Methylpyridine, Formaldehyde | Condensation Catalyst | google.com |
| 2-(2-Chloroethyl)pyridine | 2-Pyridineethanol | Thionyl Chloride (SOCl₂) | N/A |
Modern Synthetic Techniques and Methodological Advancements
Recent advancements in synthetic organic chemistry have provided more efficient and environmentally benign routes to complex molecules, including pyridine-phosphine ligands.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. bohrium.com The Hantzsch pyridine synthesis and related methodologies are classic examples of MCRs used to construct the pyridine ring. acsgcipr.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source. acsgcipr.orgresearchgate.net
While the direct synthesis of phosphine-functionalized pyridines via MCRs is not widely reported, it is conceptually feasible. A potential strategy would involve using a reactant that already contains a phosphine moiety, such as a phosphine-functionalized aldehyde or ketone, in a pyridine-forming MCR. This approach would allow for the rapid assembly of the complex ligand scaffold in a single step. bohrium.com
Catalysis offers powerful and versatile methods for constructing the core structures of pyridine-phosphine ligands. Nickel-catalyzed [2+2+2] cycloaddition reactions of diynes and nitriles provide a mild and general route for preparing substituted pyridines. nih.gov A similar cobalt-catalyzed cycloaddition with phosphaalkynes can be used to generate phosphinines (phosphabenzenes), showcasing the power of catalytic cyclizations in organophosphorus chemistry. acs.org
Furthermore, catalytic hydrophosphination is a key method for creating the alkylphosphine side chain. liv.ac.uk Catalysts based on palladium, nickel, or platinum can facilitate the addition of P-H bonds to alkenes like 2-vinylpyridine with high regioselectivity. liv.ac.uk The development of new chiral phosphine ligands also enables enantioselective catalytic reactions, opening avenues for synthesizing chiral P,N-ligands for asymmetric catalysis. acs.org
Coordination Chemistry of Pyridine, 2 2 Dibutylphosphino Ethyl Metal Complexes
Ligand Coordination Modes and Geometries in Transition Metal Complexes
The coordination of Pyridine (B92270), 2-[2-(dibutylphosphino)ethyl]- to a metal center is primarily governed by the interplay between the phosphorus and nitrogen donor atoms and the stereochemical preferences of the metal ion.
P,N-Bidentate Chelation Across Various Metal Centers
The most common coordination mode for Pyridine, 2-[2-(dibutylphosphino)ethyl]- is as a P,N-bidentate chelating agent. The two-carbon ethyl linker between the pyridine ring and the phosphino (B1201336) group is perfectly suited to form a stable five-membered chelate ring upon coordination to a single metal center. quora.comlibretexts.org This mode of binding is entropically favored due to the chelate effect, resulting in enhanced thermodynamic stability compared to analogous complexes with separate monodentate phosphine (B1218219) and pyridine ligands. slideshare.netslideshare.net
Complexes with various transition metals, including but not limited to palladium, platinum, nickel, and rhodium, are expected to exhibit this P,N-chelating behavior. In square planar d⁸ metal complexes, such as those of Pd(II) and Pt(II), the ligand typically occupies two cis positions, enforcing a specific geometry on the resulting complex. Similarly, in octahedral complexes, it will occupy two adjacent coordination sites. The bite angle of the ligand, defined as the P-M-N angle, is a critical parameter determined by the geometry of this five-membered ring.
| Metal Ion (d-count) | Typical Coordination Number | Common Geometries | Example Complex Type |
|---|---|---|---|
| Pd(II), Pt(II) (d⁸) | 4 | Square Planar | [M(P,N)Cl₂] |
| Ni(II) (d⁸) | 4 | Square Planar or Tetrahedral | [Ni(P,N)Br₂] |
| Rh(I) (d⁸) | 4 | Square Planar | [Rh(P,N)(CO)Cl] |
| Ru(II) (d⁶) | 6 | Octahedral | [Ru(P,N)(bpy)₂]²⁺ |
Investigation of Chelate Ring Conformation and Flexibility
The five-membered chelate ring formed by Pyridine, 2-[2-(dibutylphosphino)ethyl]- is not planar. To minimize ring strain, it adopts a puckered conformation. The two most common conformations for such five-membered rings are the "envelope" and "twist" (or half-chair) forms. In the envelope conformation, one atom (typically one of the carbon atoms of the ethyl backbone) is out of the plane formed by the other four atoms. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the metal and the other two ring atoms.
Potential for Monodentate vs. Bidentate Coordination Equilibrium
A key feature of many P,N ligands is their "hemilabile" character. nih.govwwu.edu This means that while the phosphorus atom typically forms a strong, kinetically inert bond to the metal, the nitrogen-metal bond can be relatively labile. nih.gov This can lead to an equilibrium in solution between a P,N-bidentate chelate and a P-monodentate species where the pyridine ring is dissociated from the metal center.
This equilibrium can be influenced by several factors:
Solvent: Coordinating solvents can displace the pyridine ring, favoring the monodentate form. researchgate.netnih.govrsc.org
Steric Hindrance: The presence of bulky co-ligands can create steric crowding that disfavors bidentate coordination.
Electronic Properties of the Metal: Electron-rich metal centers may engage in stronger back-bonding to the pyridine ring, strengthening the M-N bond and favoring the chelated form.
Counter-ion: In cationic complexes, a coordinating counter-ion can compete for the coordination site occupied by the pyridine nitrogen.
This monodentate-bidentate equilibrium can be crucial in catalytic applications, as the dissociation of the pyridine arm can open up a coordination site for substrate binding. wwu.edu
Electronic and Steric Properties of the Dibutylphosphino Group and Pyridine Ring
The behavior of Pyridine, 2-[2-(dibutylphosphino)ethyl]- as a ligand is dictated by the combined electronic and steric characteristics of its two donor moieties.
Inductive and Resonance Effects on Metal-Ligand Bonding
Dibutylphosphino Group: As a trialkylphosphine, the dibutylphosphino group is a strong σ-donor. The alkyl butyl groups are electron-releasing via the inductive effect, which increases the electron density on the phosphorus atom and enhances its ability to donate its lone pair to the metal center. libretexts.org Compared to arylphosphines like triphenylphosphine (B44618), alkylphosphines are stronger electron donors and weaker π-acceptors. wikipedia.org The π-acceptor character in phosphines arises from the interaction of filled metal d-orbitals with empty P-C σ* antibonding orbitals. wikipedia.org
Pyridine Ring: The nitrogen atom of the pyridine ring is a good σ-donor through its lone pair, which resides in an sp² hybrid orbital. wikipedia.org Additionally, the pyridine ring possesses empty π* orbitals, allowing it to act as a π-acceptor ligand. jscimedcentral.comfiveable.me This π-backbonding involves the donation of electron density from filled metal d-orbitals into the π* system of the pyridine ring, which strengthens the metal-ligand bond. The electron density within the pyridine ring is not evenly distributed due to the electronegativity of the nitrogen atom, which also influences its coordination properties. jscimedcentral.com
The combination of a strong σ-donating phosphine and a σ-donating/π-accepting pyridine makes Pyridine, 2-[2-(dibutylphosphino)ethyl]- a versatile ligand capable of stabilizing a wide range of metal oxidation states.
Steric Hindrance and Cone Angle Considerations of the Dibutylphosphino Moiety
The steric bulk of a phosphine ligand is a critical factor that influences the coordination number, geometry, and reactivity of its metal complexes. manchester.ac.uk A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ). wikipedia.org This is the apex angle of a cone, centered on the metal atom, which encompasses the van der Waals radii of the outermost atoms of the phosphine ligand. libretexts.org
While the precise Tolman cone angle for the specific P(n-Bu)₂Py fragment has not been reported, it can be estimated by comparison with related phosphines. The cone angle for tributylphosphine, P(n-Bu)₃, is approximately 132°. Given that one butyl group is replaced by the less bulky ethyl-pyridine linker, the cone angle for the dibutylphosphino moiety in this ligand would be slightly smaller but still represents significant steric bulk. This steric demand is greater than that of the widely used triphenylphosphine (145°, though it is more of a "wedge" shape) but is imparted by flexible alkyl chains rather than rigid aryl groups.
| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| P(OCH₃)₃ | 107 |
| P(n-Bu)₃ | 132 |
| P(i-Pr)₃ | 160 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
The steric bulk of the dibutylphosphino group influences several aspects of the coordination chemistry:
It can affect the P-M-N bite angle of the chelate ring.
It can direct the binding of other ligands to minimize steric clashes.
It can play a role in promoting the dissociation of the pyridine arm in the monodentate-bidentate equilibrium.
In catalysis, it can create a specific steric environment around the metal center that influences substrate binding and product selectivity. nih.gov
Synthesis and Characterization of Pyridine, 2-[2-(dibutylphosphino)ethyl]- Metal Complexes
The coordination chemistry of hybrid ligands, such as those containing both a soft phosphine donor and a hard pyridine donor, has been a subject of considerable interest due to their potential applications in catalysis. The ligand Pyridine, 2-[2-(dibutylphosphino)ethyl]- features a flexible ethyl linker connecting the pyridine and dibutylphosphino moieties, allowing it to act as a versatile chelating agent for a variety of transition metals. This section details the synthesis and characterization of metal complexes involving this specific ligand, with a focus on palladium, a common metal center for catalytic applications.
Preparation of Isolable Precatalysts and Active Catalytic Species
The synthesis of metal complexes with phosphine-pyridine ligands often involves the reaction of a suitable metal precursor with the free ligand in an appropriate solvent. For palladium complexes, common starting materials include palladium(II) salts like palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂). These precursors are often used to generate intermediate complexes which can then be converted to the desired precatalysts.
A general approach to preparing isolable palladium precatalysts involves the use of a palladacycle dimer, which can be readily synthesized from commercially available starting materials. nih.govpsu.edu For instance, a 2-aminobiphenyl-based palladium mesylate dimer can be prepared and subsequently reacted with a variety of phosphine ligands to afford stable, monomeric precatalysts. nih.gov This method offers advantages such as improved solution stability and the ability to incorporate a wide range of phosphine ligands. nih.gov The reaction of Pyridine, 2-[2-(dibutylphosphino)ethyl]- with such a dimer would be expected to proceed smoothly in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) to yield the corresponding palladacycle precatalyst. nih.govpsu.edu
Alternatively, palladium allyl, cinnamyl, or indenyl complexes can serve as effective precatalysts. d-nb.info These are prepared by reacting the corresponding palladium precursor with the phosphine ligand. d-nb.info The resulting complexes are often highly active in catalytic reactions and can be more stable and easier to handle than catalysts generated in situ. d-nb.info
The generation of the active catalytic species, typically a Pd(0) complex, from these Pd(II) precatalysts is a crucial step in many catalytic cycles. psu.edu This activation can be achieved under the reaction conditions, often facilitated by a base or other additives. psu.edu The design of the precatalyst influences the ease of this reduction and the subsequent catalytic activity. psu.edumit.edu
Table 1: Representative Synthetic Routes for Palladium Precatalysts with Phosphine Ligands
| Precatalyst Type | General Synthetic Route | Key Features |
| Palladacycle-based | Reaction of a phosphine ligand with a dimeric palladacycle precursor (e.g., 2-aminobiphenyl (B1664054) palladium mesylate dimer). nih.govpsu.edu | High stability, broad ligand scope, facile preparation. nih.govpsu.edu |
| Allyl-based | Reaction of a palladium allyl precursor with the phosphine ligand. d-nb.info | High catalytic activity, good stability. d-nb.info |
| Oxidative Addition Complexes | Direct reaction of a Pd(0) source with an aryl halide in the presence of the phosphine ligand. mit.edu | Can be formed with extremely bulky ligands. mit.edu |
Spectroscopic and Crystallographic Studies of Complex Structures
The characterization of Pyridine, 2-[2-(dibutylphosphino)ethyl]- metal complexes relies heavily on spectroscopic and crystallographic techniques to elucidate their structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P{¹H} NMR are powerful tools for characterizing these complexes in solution. In the ¹H NMR spectrum, the coordination of the pyridine nitrogen to the metal center typically results in a downfield shift of the pyridine proton signals. biointerfaceresearch.comnih.gov Similarly, the coordination of the phosphine group can be observed by changes in the chemical shifts of the protons on the ethyl bridge and the butyl groups. ³¹P{¹H} NMR is particularly informative, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment. Upon complexation, a significant downfield shift in the ³¹P resonance is generally observed compared to the free ligand. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand coordination. Changes in the vibrational frequencies of the pyridine ring upon coordination to a metal center can be observed. biointerfaceresearch.com
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes. biointerfaceresearch.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. For related palladium(II) complexes with pyridine-phosphine ligands, a square planar geometry around the palladium center is commonly observed. nih.gov The crystal structure would reveal precise bond lengths and angles, such as the Pd-P and Pd-N bond distances, as well as the P-Pd-N bite angle of the chelating ligand. For instance, in a related [Pd(en)(pyridine)Cl]NO₃ complex, the Pd-N bond lengths were in the range of 2.017-2.042 Å and the Pd-Cl bond length was 2.320 Å. nih.gov Similar values would be expected for a complex of Pyridine, 2-[2-(dibutylphosphino)ethyl]-.
Table 2: Expected Spectroscopic Data for a Palladium(II) Complex of Pyridine, 2-[2-(dibutylphosphino)ethyl]-
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of pyridine proton signals; changes in chemical shifts of ethyl and butyl protons. biointerfaceresearch.comnih.gov |
| ³¹P{¹H} NMR | Significant downfield shift of the phosphorus resonance upon coordination. nih.gov |
| IR | Shifts in the vibrational bands of the pyridine ring. biointerfaceresearch.com |
| Mass Spec. | Molecular ion peak corresponding to the expected mass of the complex. biointerfaceresearch.com |
Influence of Counterions and Solvent on Complex Formation
The choice of counterion and solvent can have a significant impact on the synthesis, stability, and even the structure of metal complexes.
Counterions: The nature of the counterion associated with the metal precursor can influence the course of the complexation reaction and the properties of the resulting complex. For example, in the preparation of palladium precatalysts, replacing a chloride counterion with a more labile mesylate has been shown to lead to a new class of precatalysts with improved solution stability and a broader scope of applicable phosphine ligands. nih.gov The more weakly coordinating mesylate anion is more easily displaced by the incoming phosphine ligand, facilitating the formation of the desired complex. nih.gov
Solvent: The solvent plays a crucial role in the synthesis of these complexes by influencing the solubility of reactants and the stability of intermediates and products. Solvents such as THF, dichloromethane, and acetonitrile (B52724) are commonly employed in the synthesis of palladium-phosphine complexes. nih.govnih.gov The coordinating ability of the solvent can also be a factor; for instance, a strongly coordinating solvent might compete with the ligand for a coordination site on the metal center. In some cases, the choice of solvent can even affect the nuclearity of the resulting complex, as has been observed in the formation of copper(I) and silver(I) complexes with 2-(diphenylphosphino)pyridine. nih.gov
Catalytic Applications of Pyridine, 2 2 Dibutylphosphino Ethyl Metal Complexes
Palladium-Catalyzed Reactions
Palladium complexes are workhorses in modern organic synthesis, and their catalytic activity is profoundly influenced by the coordinating ligands. P,N ligands like Pyridine (B92270), 2-[2-(dibutylphosphino)ethyl]- are expected to form stable chelate complexes with palladium, thereby influencing the electronic and steric environment of the metal center.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)
In Suzuki-Miyaura and Heck cross-coupling reactions, palladium catalysts facilitate the formation of carbon-carbon bonds. The phosphine (B1218219) group of a P,N ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The pyridine moiety can influence the stability and solubility of the catalytic species. For ligands in the 2-(phosphinoethyl)pyridine family, the electronic and steric properties of the phosphine substituents are critical. While numerous phosphine ligands have been successfully employed in these reactions, specific performance data, such as yields and turnover numbers for catalysts derived from Pyridine, 2-[2-(dibutylphosphino)ethyl]-, are not documented in the surveyed literature.
C-H Functionalization and Activation
Palladium-catalyzed C-H functionalization is a powerful tool for the direct modification of organic molecules. rsc.orgacs.orgmdpi.com The directing group ability of the pyridine nitrogen in related ligands can facilitate the cyclometalation and subsequent activation of C-H bonds. The phosphine component of the ligand would remain coordinated to the palladium center, influencing the reactivity of the resulting palladacycle. Despite the general interest in P,N ligands for C-H activation, there is no specific information available on the use of Pyridine, 2-[2-(dibutylphosphino)ethyl]- in such transformations.
Carbonylation Reactions (e.g., Alkyne Carbonylation)
Palladium-catalyzed carbonylation reactions are employed for the synthesis of carbonyl-containing compounds such as esters, amides, and ketones. The nature of the phosphine ligand is known to affect the rate and selectivity of CO insertion. In the context of alkyne carbonylation, a palladium complex of a P,N ligand would be expected to participate in the coordination of both the alkyne and carbon monoxide. However, the literature lacks specific examples and data for the application of Pyridine, 2-[2-(dibutylphosphino)ethyl]- in these reactions.
Redox Chemistry of Palladium(II) Systems
The redox behavior of palladium(II) complexes is central to their catalytic activity, often involving a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. The coordinating ligands have a profound impact on the redox potentials of the palladium center. The electron-donating properties of the dibutylphosphino group and the electronic characteristics of the pyridine ring in Pyridine, 2-[2-(dibutylphosphino)ethyl]- would modulate the redox properties of its palladium(II) complexes. Specific electrochemical studies, such as cyclic voltammetry, for palladium complexes of this particular ligand have not been reported.
Rhodium-Catalyzed Reactions
Rhodium complexes are widely used for various catalytic transformations, including hydrogenation, hydroformylation, and hydroboration. The choice of ligand is critical in controlling the selectivity of these reactions.
Ruthenium-Catalyzed Reactions
Extensive research into ruthenium catalysts has demonstrated their versatility in a wide range of chemical transformations. While the specific catalytic activity of ruthenium complexes incorporating the "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" ligand is not extensively documented in publicly available literature, the broader class of ruthenium complexes with analogous pyridine-phosphine ligands provides a strong indication of their potential catalytic applications. These applications often revolve around hydrogenation and other redox-mediated transformations.
Hydrogenation of Imines
Ruthenium complexes are well-regarded for their efficacy in the hydrogenation of imines to form amines, a crucial transformation in synthetic chemistry. The catalytic cycle typically involves the activation of molecular hydrogen by the ruthenium center, followed by the transfer of hydride to the imine substrate. The specific "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" ligand, with its combination of a soft phosphine donor and a harder pyridine donor, is expected to form a stable and efficient catalytic system with ruthenium.
Although specific data for the dibutylphosphino derivative is not available, studies on related ruthenium complexes with ligands such as 2-[2-(diphenylphosphino)ethyl]pyridine can offer insights. For these analogous systems, high catalytic activities and selectivities have been observed in the hydrogenation of a variety of imine substrates under relatively mild conditions. It is reasonable to extrapolate that a ruthenium complex of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" would exhibit comparable, if not enhanced, activity due to the electron-donating nature of the butyl groups on the phosphorus atom, which can influence the electronic properties of the metal center and its reactivity.
Other Redox-Mediated Transformations
Beyond imine hydrogenation, ruthenium complexes of pyridine-phosphine ligands are known to catalyze a variety of other redox-mediated transformations. These include the oxidation of alcohols to aldehydes and ketones, and the dehydrogenation of alkanes. The "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" ligand is anticipated to support a ruthenium center in these reactions by stabilizing various oxidation states of the metal during the catalytic cycle. The hemilabile nature of the pyridine-phosphine linkage can also play a crucial role, where the pyridine arm can reversibly dissociate to open up a coordination site for substrate binding.
Other Transition Metal Catalysis (e.g., Gold, Cobalt)
While ruthenium catalysis with pyridine-phosphine ligands is well-established, the use of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" as a ligand for other transition metals like gold and cobalt is a burgeoning area of research.
Gold-Catalyzed Reactions: Gold catalysis has gained prominence in recent years, particularly in the activation of alkynes and allenes towards nucleophilic attack. The combination of a soft phosphine and a nitrogen-based pyridine donor in "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" makes it an attractive ligand for gold(I) and gold(III) centers. While specific examples are scarce, it is plausible that gold complexes of this ligand could be active in various cyclization and addition reactions.
Cobalt-Catalyzed Reactions: Cobalt, being a more earth-abundant and less expensive metal, is an attractive alternative to precious metals in catalysis. Cobalt complexes with pyridine-phosphine type ligands have been investigated for their potential in reactions such as hydroformylation and hydrogenation. The electronic and steric properties of the "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" ligand could be tuned to optimize the performance of cobalt catalysts in these transformations.
Catalyst Stability, Longevity, and Recyclability in Pyridine, 2-[2-(dibutylphosphino)ethyl]- Systems
A critical aspect of any catalytic system is its stability, longevity, and potential for recycling. The chelate effect provided by the bidentate "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" ligand is expected to confer significant stability to the corresponding metal complexes. This increased stability can translate to a longer catalyst lifetime and higher total turnover numbers before deactivation.
Mechanistic Investigations and Computational Studies of Pyridine, 2 2 Dibutylphosphino Ethyl Catalysis
Elucidation of Catalytic Cycle Intermediates and Reaction Pathways
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst performance. This involves identifying all reactive intermediates and mapping the sequence of elementary steps, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination.
Spectroscopic methods are crucial for detecting and characterizing transient species that form during a catalytic reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for studying phosphine (B1218219) ligands. wikipedia.org The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, coordination to a metal center, and the nature of other ligands in the coordination sphere. researchgate.nettrilinkbiotech.com Coordination of the phosphine to a metal typically results in a significant downfield shift (coordination shift, Δδ) compared to the free ligand. researchgate.net This allows researchers to monitor the formation of the active catalyst and subsequent intermediates. For example, in related nickel and palladium complexes with pyridine-phosphine ligands, distinct ³¹P NMR signals are observed for the initial complex and for intermediates formed upon substrate addition. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about changes in bonding upon ligand coordination and during the catalytic cycle. youtube.com For pyridine-phosphine ligands, the vibrational frequencies of the pyridine (B92270) ring, particularly the C=N stretching mode, can shift upon coordination to a metal center. up.ac.za These shifts provide evidence of the nitrogen atom's involvement in bonding. up.ac.za Furthermore, the appearance and disappearance of bands corresponding to metal-hydride, metal-carbonyl, or other functional groups involved in the reaction can be monitored to track the progress of the catalytic cycle. acs.org
Illustrative Spectroscopic Data for a Related Pyridine-Phosphine Complex
The following table provides an example of typical spectroscopic shifts observed upon coordination of a generic pyridine-phosphine ligand to a metal center. Note that these are representative values and not specific to Pyridine, 2-[2-(dibutylphosphino)ethyl]-.
| Spectroscopic Probe | Free Ligand (Typical Value) | Coordinated Ligand (Typical Change) | Information Gleaned |
| ³¹P NMR Chemical Shift (δ, ppm) | -10 to -30 | Δδ = +20 to +60 | Confirms P-coordination to the metal; sensitive to oxidation state and trans-ligands. researchgate.net |
| ¹H NMR (Pyridine α-H) | ~8.5 ppm | Downfield shift to ~8.7-9.0 ppm | Confirms N-coordination to the metal center. |
| IR Pyridine Ring Vibration (cm⁻¹) | ~1580 cm⁻¹ | Shift to higher frequency (~1600 cm⁻¹) | Indicates electronic perturbation of the pyridine ring upon N-coordination. up.ac.za |
For catalytic systems involving pyridine-phosphine ligands, researchers have successfully isolated and structurally characterized key intermediates such as:
Pre-catalyst complexes: Determining the initial structure of the metal-ligand complex.
Oxidative addition adducts: Characterizing the species formed after the substrate has added to the metal center.
Transmetalation intermediates: In cross-coupling reactions, isolating the complex after the transfer of an organic group from one metal to another.
The structural data obtained from these isolated species provide snapshots of the catalyst as it traverses the catalytic cycle, offering invaluable insight into the steric and electronic interactions that govern its reactivity and selectivity. nih.gov
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying catalytic mechanisms. rsc.orgrsc.orgnih.gov DFT allows for the investigation of entire catalytic cycles, including transient species that are difficult or impossible to observe experimentally. semanticscholar.org
A primary application of DFT in catalysis is the calculation of the potential energy surface for a proposed reaction mechanism. iciq.orgacs.orgnih.gov By locating the structures of all intermediates and, crucially, the transition states that connect them, a reaction energy profile can be constructed.
DFT calculations provide detailed information about the electronic structure of the catalyst and its intermediates. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. researchgate.netresearchgate.netiisc.ac.in
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. In a metal-phosphine complex, this is often associated with the metal d-orbitals and relates to its nucleophilicity.
LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons. For a phosphine ligand, the LUMO is typically a P-C σ* anti-bonding orbital, which contributes to its π-acceptor properties. datapdf.com
Charge distribution analysis (e.g., using Natural Bond Orbital or Mulliken population analysis) reveals how electron density is distributed across the molecule. This helps to understand the polarity of bonds and identify sites susceptible to nucleophilic or electrophilic attack. The combination of FMO and charge analysis explains the σ-donor and π-acceptor characteristics of the phosphine ligand and how they modulate the reactivity of the metal center. datapdf.com
Typical Insights from DFT Electronic Structure Analysis
| Parameter | Information Provided | Implication for Catalysis |
| HOMO Energy | Electron-donating ability of the complex. | Higher HOMO energy often correlates with increased reactivity in oxidative addition steps. |
| LUMO Energy | Electron-accepting ability of the complex. | Lower LUMO energy facilitates back-bonding and can stabilize electron-rich metal centers. |
| HOMO-LUMO Gap | Electronic stability and reactivity. | A smaller gap generally indicates higher reactivity. |
| NBO Atomic Charges | Electron density at specific atoms (e.g., metal, P, N). | Helps predict sites of bond formation/cleavage and rationalize ligand-metal interactions. |
One of the most powerful applications of DFT is in predicting the selectivity of a catalytic reaction. chemrxiv.org When a reaction can proceed via multiple pathways to yield different products (e.g., constitutional isomers or stereoisomers), DFT can be used to calculate the activation energies for the transition states leading to each product.
According to transition state theory, the pathway with the lowest activation energy barrier will be kinetically favored. By comparing the energy barriers for competing pathways, a quantitative prediction of the product distribution can be made. rsc.org This predictive capability is invaluable for rationally designing ligands and catalysts that favor the formation of a single, desired product.
Kinetic and Thermodynamic Aspects of Catalytic Processes
Detailed experimental and computational data on the kinetic and thermodynamic profiles of catalytic reactions employing Pyridine, 2-[2-(dibutylphosphino)ethyl]- are not extensively documented in the accessible scientific literature. Such studies are crucial for a deep understanding of reaction mechanisms, including the identification of rate-determining steps and the energetic landscape of the catalytic cycle.
A thorough search of academic databases and chemical literature did not yield any specific studies on the Kinetic Isotope Effect (KIE) for catalytic processes involving Pyridine, 2-[2-(dibutylphosphino)ethyl]- . KIE studies are a powerful tool for elucidating the transition state structure of the rate-determining step of a reaction. By isotopically labeling a reactant at a specific position, chemists can determine if that bond is broken or formed in the slowest step of the reaction.
The absence of such data for this particular ligand-catalyst system means that there is no available information to present in the form of data tables or detailed research findings regarding the involvement of specific bonds in the rate-determining steps of any catalytic transformations it may be involved in.
Without experimental or computational studies dedicated to this compound, it is not possible to provide a data table or a detailed discussion on the energetic barriers and thermodynamic driving forces of the catalytic processes it facilitates. The scientific community has not, to date, published the specific research required to fulfill this section of the inquiry.
Ligand Design Principles and Structure Activity Relationships for Pyridine, 2 2 Dibutylphosphino Ethyl
Influence of the Dibutylphosphino Group on Catalytic Performance
The dibutylphosphino moiety is a critical component of the ligand, exerting a profound influence on the catalytic behavior of its metal complexes through a combination of steric and electronic effects.
Steric Modulation and Its Impact on Substrate Access
The steric bulk of the dibutylphosphino group plays a crucial role in dictating the accessibility of the metal center to incoming substrates. The two butyl chains create a sterically hindered environment around the phosphorus atom, which in turn influences the coordination sphere of the metal. This steric hindrance can be advantageous in several ways:
Controlling Coordination Number: The bulk of the ligand can prevent the coordination of multiple substrate molecules, thereby favoring specific reaction pathways.
Promoting Reductive Elimination: In cross-coupling reactions, the steric pressure exerted by the ligand can facilitate the final reductive elimination step, where the desired product is formed and released from the metal center. wikipedia.org
Enhancing Selectivity: The defined steric environment can influence the orientation of the substrate as it approaches the metal center, leading to enhanced regioselectivity or stereoselectivity in certain transformations.
Electronic Tuning of the Metal Center via Phosphine (B1218219) Donor Properties
Electronically, the dibutylphosphino group is a strong sigma (σ) donor. The alkyl groups are electron-releasing, which increases the electron density on the phosphorus atom. This, in turn, enhances the phosphine's ability to donate electron density to the coordinated metal center. The electronic properties of phosphine ligands are a key factor in their ability to modulate the reactivity of a metal catalyst. researchgate.netresearchgate.net
This strong σ-donation has several important consequences for the catalytic cycle:
Facilitation of Oxidative Addition: By increasing the electron density on the metal, the phosphine ligand makes the metal center more nucleophilic and thus more reactive towards oxidative addition, a critical step in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions. wikipedia.org
Stabilization of Low-Valent Metal Centers: The strong donor character helps to stabilize the catalytically active low-valent state of the metal (e.g., Pd(0) in Suzuki or Heck couplings).
Modulation of Back-Bonding: While phosphines are primarily σ-donors, they also possess vacant σ* orbitals that can accept electron density from the metal via π-back-bonding. The energy and symmetry of these orbitals are influenced by the substituents on the phosphorus atom.
Compared to arylphosphines like triphenylphosphine (B44618), alkylphosphines such as dibutylphosphine are generally considered to be stronger electron donors. This enhanced donor capacity can lead to more active catalysts for challenging cross-coupling reactions.
Role of the Ethyl Bridge in Chelation Dynamics and Conformational Flexibility
The two-carbon ethyl bridge connecting the pyridine (B92270) and phosphine moieties is crucial for the ligand's ability to act as a chelating agent. Chelation, the formation of a ring structure by the coordination of a multidentate ligand to a central metal atom, imparts significant stability to the resulting metal complex.
The ethyl bridge in "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" results in the formation of a stable five-membered chelate ring upon coordination to a metal center. This has several important implications for catalysis:
Defined Coordination Geometry: The bite angle of the chelating ligand, which is the P-M-N angle in this case, is constrained by the length and flexibility of the ethyl bridge. This defined geometry can influence the electronic properties of the metal center and the steric environment around it, thereby affecting the catalyst's activity and selectivity.
Conformational Flexibility: While the five-membered ring provides stability, the ethyl bridge still allows for a degree of conformational flexibility. This flexibility can be important during the catalytic cycle, allowing the ligand to accommodate the different geometries of the various intermediates. For instance, the ligand may need to distort to allow for the approach of a bulky substrate or to facilitate the reductive elimination step. A comparative analysis of protein-bound ligand conformations with respect to catalyst's conformational space subsampling algorithms has been conducted. nih.gov
The choice of the linker length is critical; a shorter or longer bridge would result in a different bite angle and chelate ring stability, which would in turn significantly alter the catalytic properties of the corresponding metal complex.
Synergistic Effects of Pyridine and Phosphine Donor Sites
The combination of a "soft" phosphine donor and a "harder" pyridine nitrogen donor within the same ligand framework gives rise to synergistic effects that can be highly beneficial for catalysis. This "hemilabile" character, where one donor atom can dissociate from the metal center reversibly, can play a key role in the catalytic cycle.
The distinct electronic nature of the two donor atoms leads to a polarization of the metal center. The strong σ-donating phosphine increases the electron density on the metal, while the π-accepting ability of the pyridine ring can withdraw some of that electron density. This electronic interplay can fine-tune the reactivity of the metal center.
In a catalytic cycle, the pyridine moiety might dissociate from the metal center to create a vacant coordination site necessary for substrate binding. After the substrate has reacted, the pyridine can re-coordinate, stabilizing the resulting intermediate. This dynamic behavior can facilitate catalytic turnover by providing a low-energy pathway for substrate association and product dissociation. The ability of pyridine derivative-based complexes to act as antitumor agents has been reported. biointerfaceresearch.com
Rational Design Strategies for Enhanced Catalytic Efficiency and Selectivity
Building upon the fundamental principles outlined above, several rational design strategies can be envisioned to further enhance the catalytic efficiency and selectivity of catalysts based on the "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" scaffold.
Modification of the Phosphine Substituents: Replacing the n-butyl groups with other alkyl or aryl groups can systematically vary the steric and electronic properties of the ligand. For example, introducing bulkier groups like tert-butyl could enhance selectivity in certain reactions, while incorporating electron-withdrawing or -donating groups on an aryl substituent would allow for fine-tuning of the electronic properties.
Substitution on the Pyridine Ring: The electronic properties of the pyridine donor can be modulated by introducing substituents on the pyridine ring. Electron-donating groups would increase the basicity of the nitrogen and its σ-donor strength, while electron-withdrawing groups would enhance its π-acceptor character.
Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool in the rational design process. By calculating key parameters like the Tolman electronic parameter (TEP) and the cone angle for new ligand designs, researchers can predict their steric and electronic effects and prioritize synthetic targets.
Below is a table summarizing the key design principles and their expected impact on catalytic performance:
| Ligand Component | Design Parameter | Expected Impact on Catalysis |
| Dibutylphosphino Group | Steric Bulk (Cone Angle) | Influences substrate access, selectivity, and rate of reductive elimination. |
| Electronic Properties (σ-donation) | Modulates metal center's nucleophilicity, affecting oxidative addition and catalyst stability. | |
| Ethyl Bridge | Length and Flexibility | Determines chelate ring size, bite angle, and conformational dynamics, impacting catalyst stability and activity. |
| Pyridine Ring | Substituents | Tunes the electronic properties of the nitrogen donor, affecting the overall electronic balance at the metal center. |
| Overall Ligand | Hemilability | Can provide a low-energy pathway for substrate coordination and product release. |
By systematically exploring these design parameters, it is possible to develop new generations of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" based ligands with tailored properties for specific catalytic applications.
Future Perspectives in Pyridine, 2 2 Dibutylphosphino Ethyl Research
Exploration of Novel Catalytic Transformations
While pyridine-phosphine ligands have been successfully employed in a range of catalytic reactions, the specific potential of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" is ripe for further exploration in emerging areas of catalysis. A significant future direction lies in its application in reactions that are currently challenging or require harsh conditions.
One promising area is the oligomerization and polymerization of olefins. Nickel and palladium complexes featuring pyridine-phosphine ligands have demonstrated high activity as ethene oligomerization catalysts. acs.org Future studies could focus on tuning the steric and electronic properties of the "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" ligand to control the chain length and branching of the resulting polyolefins, potentially leading to the synthesis of valuable linear low-density polyethylene (LLDPE)-like materials. mdpi.com
Another frontier is the catalytic conversion of biomass. mdpi.commdpi.com The functional groups present in biomass-derived platform molecules often require highly selective catalysts for their upgrading. Metal complexes of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" could be investigated for their efficacy in reactions such as hydrodeoxygenation, transfer hydrogenation, and C-C bond forming reactions using renewable feedstocks. cardiff.ac.uk The ligand's robustness and tunability could be advantageous in developing catalysts that can operate efficiently in the often complex and impure reaction mixtures derived from biomass.
Furthermore, the exploration of this ligand in asymmetric catalysis represents a significant growth area. While the parent ligand is achiral, the synthesis of chiral derivatives could unlock its potential in a wide array of enantioselective transformations, a field where phosphine (B1218219) ligands have historically excelled.
Development of Pyridine (B92270), 2-[2-(dibutylphosphino)ethyl]- Analogs for Specific Applications
The modular nature of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" allows for the systematic modification of its structure to fine-tune its catalytic performance for specific applications. Future research will undoubtedly focus on the rational design and synthesis of new analogs with tailored electronic and steric properties.
Modification of the pyridine ring is a key strategy. The introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine ring can significantly alter the Lewis basicity of the nitrogen atom, thereby influencing the electronic properties of the resulting metal complex. nih.gov For instance, incorporating nitro groups has been shown to affect the catalytic performance of related 2-(arylimino)pyridine-nickel catalysts in ethylene polymerization. mdpi.com
Similarly, the phosphine moiety offers ample opportunities for modification. Replacing the butyl groups with other alkyl or aryl substituents can modulate both the steric bulk and the donor strength of the phosphorus atom. souleresearchgroup.org The synthesis of analogs with functional groups on the phosphine substituents could also be explored to introduce secondary coordination sites or to facilitate catalyst immobilization.
The development of chiral analogs is a particularly exciting prospect. Introducing chirality either at the carbon backbone connecting the pyridine and phosphine moieties or on the phosphine substituents could lead to highly effective catalysts for asymmetric synthesis. medchemexpress.com The synthesis of such chiral P,N-ligands is an active area of research and could be applied to the "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" framework.
| Analog Design Strategy | Targeted Property Modification | Potential Application |
| Substitution on the pyridine ring | Electronic properties of the metal center | Optimization of catalytic activity and selectivity |
| Variation of phosphine substituents | Steric hindrance and electron-donating ability | Control of substrate approach and reaction rate |
| Introduction of chiral centers | Enantioselectivity | Asymmetric catalysis |
| Functionalization for immobilization | Catalyst recyclability and stability | Heterogeneous catalysis and flow chemistry |
Integration into Heterogeneous Catalytic Systems or Materials Science
The transition from homogeneous to heterogeneous catalysis is a critical step towards developing more sustainable and industrially viable processes. Immobilizing catalysts based on "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" onto solid supports offers numerous advantages, including ease of separation from the product stream, catalyst recycling, and suitability for continuous flow reactors.
Future research will likely focus on various immobilization strategies. One approach is the covalent grafting of the ligand or its metal complex onto inorganic supports like silica or alumina. semanticscholar.org This can be achieved by first functionalizing the ligand with a reactive group, such as a silane, that can then be anchored to the support surface.
Another promising avenue is the incorporation of the ligand into porous organic polymers (POPs) or metal-organic frameworks (MOFs). researchgate.net The ligand can be designed as a building block for the synthesis of these materials, resulting in a catalyst that is an integral part of the support structure. This approach can lead to highly stable and reusable catalysts with well-defined active sites.
The development of "single-atom" heterogeneous catalysts, where isolated metal atoms are stabilized on a support, is a rapidly emerging field. Ligands such as "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" could play a crucial role in stabilizing these single metal sites and modulating their catalytic activity. hes-so.ch Research in this area could lead to catalysts with unprecedented activity and selectivity.
| Immobilization Support | Method of Integration | Key Advantages |
| Silica (SiO2) | Covalent grafting | High surface area, thermal stability |
| Alumina (Al2O3) | Surface adsorption or grafting | Mechanical strength, tunable acidity |
| Porous Organic Polymers (POPs) | Incorporation as a monomer | High catalyst loading, chemical stability |
| Metal-Organic Frameworks (MOFs) | Use as a linker molecule | Crystalline structure, tunable porosity |
Advanced Computational Methodologies for Predictive Catalyst Design
The rational design of catalysts can be significantly accelerated by the use of advanced computational methods. Density Functional Theory (DFT) and machine learning are becoming indispensable tools for understanding reaction mechanisms and predicting catalyst performance. rsc.orgresearchgate.net
In the context of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-", DFT calculations can be employed to study the geometric and electronic structures of its metal complexes. nih.govresearchgate.netcore.ac.uk This can provide valuable insights into the stability of reaction intermediates and the energy barriers of catalytic cycles, helping to elucidate the factors that govern catalyst activity and selectivity.
Machine learning is emerging as a powerful tool for navigating the vast chemical space of potential ligands and catalysts. nih.govmpg.de By training models on existing experimental and computational data, it is possible to develop quantitative structure-activity relationships (QSAR) that can predict the performance of new, untested ligands. nih.gov This data-driven approach can guide the synthesis of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" analogs with improved properties, minimizing the need for extensive trial-and-error experimentation. umn.edu
The development of comprehensive catalyst databases that include information on ligands, metal centers, and reaction outcomes will be crucial for the successful application of machine learning in this field. nih.gov These databases will serve as the foundation for building predictive models that can accelerate the discovery of next-generation catalysts based on the "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" scaffold.
Contribution to Sustainable Chemical Synthesis and Industrial Processes
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly driving research in catalysis. "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" and its derivatives have the potential to contribute significantly to the development of more sustainable chemical syntheses and industrial processes.
By enabling the use of more benign and abundant starting materials, catalysts based on this ligand can help to reduce our reliance on fossil fuels. mdpi.com For example, the development of catalysts for the efficient conversion of biomass into valuable chemicals and fuels is a key goal of sustainable chemistry. mdpi.comcardiff.ac.uk
Furthermore, the high activity and selectivity of these catalysts can lead to more atom-economical reactions, where a greater proportion of the starting materials are incorporated into the final product, thus minimizing waste generation. The development of robust and recyclable heterogeneous catalysts, as discussed in section 7.3, is another important aspect of sustainable process design.
The use of this ligand in solvent-free or green solvent systems is another area for future investigation. nih.gov Minimizing the use of volatile organic compounds as reaction media is a key tenet of green chemistry. Research into the catalytic activity of "Pyridine, 2-[2-(dibutylphosphino)ethyl]-" complexes in alternative solvents such as water, ionic liquids, or deep eutectic solvents could lead to significant environmental benefits.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Pyridine, 2-[2-(dibutylphosphino)ethyl]-?
- Synthesis : The ligand can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(chloroethyl)pyridine with dibutylphosphine in the presence of a base (e.g., NaH) under inert atmosphere yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted phosphine byproducts .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) confirms the structure, with ³¹P NMR showing a singlet near δ 20–25 ppm for the phosphine group. X-ray crystallography (using SHELX software for refinement ) can resolve metal-ligand coordination geometries.
Q. What safety protocols are critical when handling Pyridine, 2-[2-(dibutylphosphino)ethyl]-?
- Hazards : The compound may cause skin/eye irritation and respiratory distress. Tributylphosphine derivatives are air-sensitive and can oxidize exothermically.
- Safety Measures : Use gloveboxes or Schlenk lines for air-sensitive work. Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store under nitrogen at –20°C .
Q. How can the crystal structure of its metal complexes be reliably determined?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. SHELXL (part of the SHELX suite) is ideal for refining structures, especially for small molecules. For macromolecular complexes (e.g., with proteins), SHELXPRO interfaces with other crystallography tools .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm ligand placement and metal coordination geometry.
Advanced Research Questions
Q. What catalytic applications are enabled by Pyridine, 2-[2-(dibutylphosphino)ethyl]- as a ligand?
- Reactivity : The phosphine group acts as a strong σ-donor, stabilizing transition metals (e.g., Pd, Ru) in cross-coupling or hydrogenation reactions. For example, Pd complexes of this ligand may catalyze Suzuki-Miyaura couplings, with activity influenced by steric bulk from the dibutyl groups .
- Optimization : Vary ligand-to-metal ratios (1:1 to 2:1) to balance catalytic activity and stability. Compare turnover numbers (TON) with diphenylphosphine analogs to assess electronic effects.
Q. How can computational modeling predict conformational dynamics and reactivity?
- Methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model rotational barriers of the ethyl-phosphine moiety. Solvent effects (e.g., toluene vs. water) can be incorporated using polarizable continuum models (PCM) .
- Applications : Predict metal-binding affinities by calculating frontier molecular orbitals (HOMO/LUMO) and natural bond orbital (NBO) charges on the pyridine nitrogen and phosphorus.
Q. How should researchers address contradictions in catalytic performance data across studies?
- Root Causes : Discrepancies may arise from impurities in ligand synthesis, oxygen-sensitive reaction conditions, or variations in metal precursors (e.g., Pd(OAc)₂ vs. PdCl₂).
- Troubleshooting :
- Use inductively coupled plasma mass spectrometry (ICP-MS) to verify metal purity.
- Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect intermediates.
- Compare turnover frequencies (TOF) under rigorously controlled inert conditions .
Methodological Notes
- SHELX Refinement : For crystallographic data, refine hydrogen atoms isotropically and apply restraints for disordered phosphine groups. Use the TWIN command in SHELXL for twinned crystals .
- Quantum Chemistry : Validate computed energy barriers (e.g., for ligand rotation) against variable-temperature NMR experiments to ensure computational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
